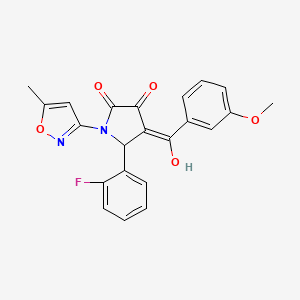
5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17FN2O5 and its molecular weight is 408.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, often referred to by its chemical structure, is a pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
The molecular formula for this compound is C26H22FNO4 with a molecular weight of 431.46 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
- Molecular Weight : 431.46 g/mol
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 7
- LogP : 4.701 (indicating lipophilicity)
- Water Solubility (LogSw) : -4.38 (suggesting low solubility)
The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. The presence of the fluorophenyl and methoxybenzoyl moieties enhances the compound's ability to modulate biological pathways, potentially influencing apoptosis and cell proliferation.
Key Mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Targeting Specific Pathways : It is hypothesized that the compound may affect signaling pathways related to cancer progression, possibly through inhibition of key enzymes involved in cell cycle regulation.
Anticancer Activity
Recent studies have focused on evaluating the anticancer properties of this compound against various cancer cell lines. For instance:
- In vitro assays demonstrated significant cytotoxicity against human non-small cell lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.46 ± 0.02 | Apoptosis induction via mitochondrial pathways |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on A549 Cells : This study reported that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers, including cleaved caspase-3 levels.
- Comparative Analysis with Standard Drugs : In comparative studies, the compound exhibited superior cytotoxicity compared to conventional agents like 5-fluorouracil, suggesting its potential as a novel therapeutic agent.
特性
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(15-8-3-4-9-16(15)23)18(21(27)22(25)28)20(26)13-6-5-7-14(11-13)29-2/h3-11,19,26H,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKJPZBEFVESA-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













